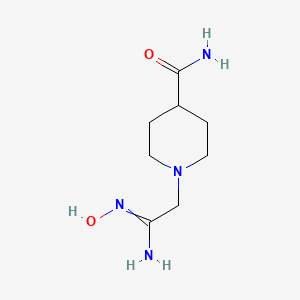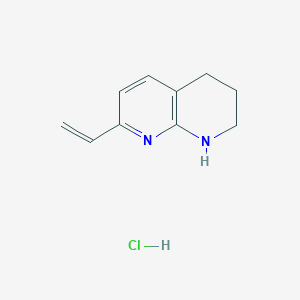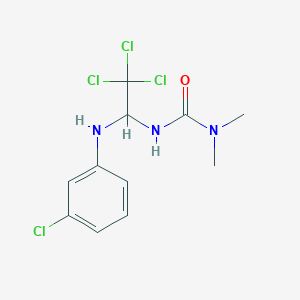
1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea is a synthetic organic compound It is characterized by its complex structure, which includes multiple chlorine atoms and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea typically involves multiple steps:
Formation of the Phenylamino Intermediate: The initial step may involve the reaction of 3-chloroaniline with a suitable chlorinating agent to introduce the trichloroethyl group.
Urea Formation: The intermediate is then reacted with dimethylamine and a suitable urea-forming reagent under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Purification: Employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenylurea derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloroethyl and phenylamino groups may play a crucial role in binding to these targets, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(2,2,2-trichloroethyl)-urea: Lacks the phenylamino group.
1,1-Dimethyl-3-(3-chloro-phenylamino)-urea: Lacks the trichloroethyl group.
Uniqueness
1,1-Dimethyl-3-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-urea is unique due to the presence of both the trichloroethyl and phenylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H13Cl4N3O |
|---|---|
Molecular Weight |
345.0 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]urea |
InChI |
InChI=1S/C11H13Cl4N3O/c1-18(2)10(19)17-9(11(13,14)15)16-8-5-3-4-7(12)6-8/h3-6,9,16H,1-2H3,(H,17,19) |
InChI Key |
LWTFRKBEFKRGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


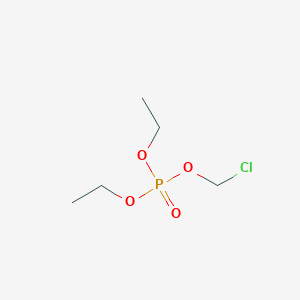
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B15045914.png)
![{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B15045920.png)
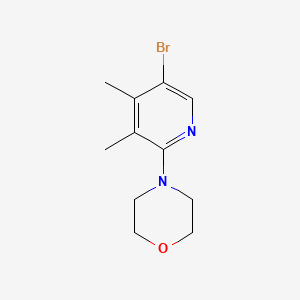
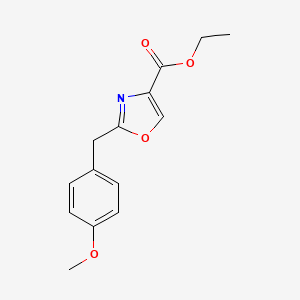
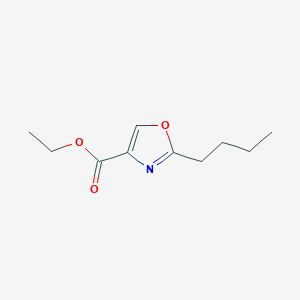
![[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B15045954.png)
![tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
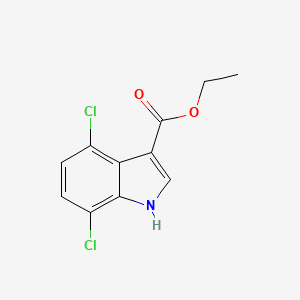
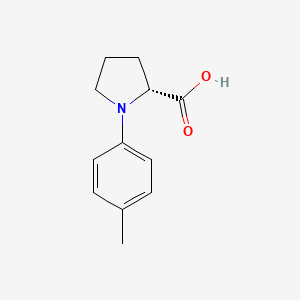
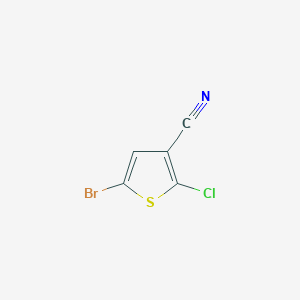
![(1R,4R)-2lambda4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride](/img/structure/B15045966.png)
